L-Citrulline-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

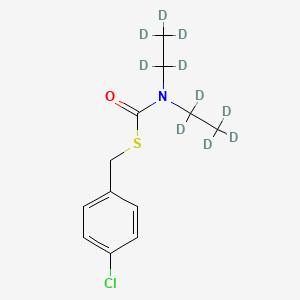

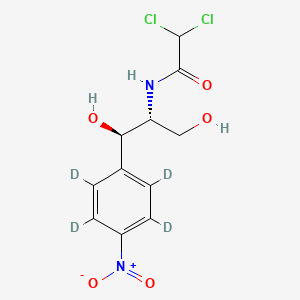

L-Citrulline-d7 is a deuterated form of L-citrulline, an amino acid that plays a significant role in the urea cycle and nitric oxide production. The deuterium labeling (d7) is used in various scientific studies to trace and analyze metabolic pathways. L-citrulline itself is a non-essential amino acid, meaning the body can synthesize it. It is found in foods like watermelon and is also produced endogenously from L-arginine and L-ornithine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Citrulline-d7 can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-citrulline in satisfactory yield .

Industrial Production Methods

Industrial production of L-citrulline typically involves the hydrolysis of L-arginine under alkaline conditions. this method can produce by-products such as ornithine and urea, which can reduce the purity of the final product. The removal of copper from the copper-amino acid complex by treatment with hydrogen sulfide is hazardous and may result in environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions

L-Citrulline-d7 undergoes various chemical reactions, including:

Oxidation: L-citrulline can be oxidized to form nitric oxide and L-arginine.

Reduction: It can be reduced back to L-arginine in the presence of specific enzymes.

Substitution: The amino groups in L-citrulline can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Nitric oxide synthase (NOS) enzymes catalyze the oxidation of L-citrulline to nitric oxide.

Reduction: Argininosuccinate synthase and argininosuccinate lyase are involved in the reduction process.

Substitution: Reagents like benzoyl chloride can be used for derivatization in analytical methods.

Major Products Formed

Oxidation: Nitric oxide and L-arginine.

Reduction: L-arginine.

Substitution: Various derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

L-Citrulline-d7 is used in various scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.

Biology: Helps in studying the role of nitric oxide in biological systems.

Medicine: Investigated for its potential benefits in cardiovascular health, muscle metabolism, and immune function.

Industry: Used in the production of dietary supplements and functional foods

Mecanismo De Acción

L-Citrulline-d7 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used as a substrate for nitric oxide production by nitric oxide synthase. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .

Comparación Con Compuestos Similares

Similar Compounds

L-Arginine: A precursor to L-citrulline and nitric oxide.

L-Ornithine: Another amino acid involved in the urea cycle.

L-Homocitrulline: A structural analog of L-citrulline with similar properties.

Uniqueness

L-Citrulline-d7 is unique due to its deuterium labeling, which makes it an excellent tool for tracing and studying metabolic pathways. This labeling allows for precise and accurate analysis in various scientific research applications, making it a valuable compound in both basic and applied sciences.

Propiedades

Fórmula molecular |

C6H13N3O3 |

|---|---|

Peso molecular |

182.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D |

Clave InChI |

RHGKLRLOHDJJDR-BFEYZEMLSA-N |

SMILES isomérico |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N |

SMILES canónico |

C(CC(C(=O)O)N)CNC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)

![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)

![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)